molecular formula C11H8BrF3N2O2S B1294270 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole CAS No. 951884-57-4

1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole

Cat. No.: B1294270
CAS No.: 951884-57-4
M. Wt: 369.16 g/mol
InChI Key: ZVTPURGJBDJHOQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole involves several steps. The starting materials typically include 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride and 2-methylimidazole. The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Similar compounds include:

These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

1-[3-bromo-5-(trifluoromethyl)phenyl]sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3N2O2S/c1-7-16-2-3-17(7)20(18,19)10-5-8(11(13,14)15)4-9(12)6-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTPURGJBDJHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650521
Record name 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-57-4
Record name 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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